Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Description
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3) is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position, a hydroxyl group at the 5-position, and a methyl substituent at the 2-position. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors such as Ritlecitinib . Its stereochemical configuration ((2S,5R)) is critical for its biological activity and interaction with target enzymes.
Properties
IUPAC Name |
benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAIKBIDRNMQN-WCQYABFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Pyroglutamate-Derived Pathways
Early routes to this compound relied on N-protected L-pyroglutamate as a starting material. In one documented process, L-pyroglutamate undergoes ring-opening with trimethylsulfoxonium iodide to introduce a carbon chain, followed by imine formation with benzyloxyamine. Subsequent deprotection under acidic conditions and cyclization under basic conditions yield a piperidine intermediate, which is reduced and resolved to obtain the target stereochemistry. However, this method faces limitations:
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Low Atom Economy : The use of trimethylsulfoxonium iodide, a costly reagent, contributes to a total yield of only 15–20%.
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Environmental Impact : Multiple protection/deprotection steps generate significant solvent waste, complicating industrial scalability.
A variation employing iridium-catalyzed asymmetric hydrogenation improved stereoselectivity. For instance, selective reduction of a ketone intermediate using an iridium catalyst produced the S-configured alcohol, which underwent configuration inversion via N-benzyloxy-2-nitrobenzenesulfonamide. Despite enhanced stereocontrol, the reliance on noble metal catalysts and multi-step purification rendered this approach economically unviable.
Innovative Strategies Using L-Glutamic Acid
Cost-Effective Starting Materials
Recent patents describe a streamlined synthesis starting from L-glutamic acid or its sodium salt, which are inexpensive and commercially abundant. The process involves:
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Direct Cyclization : L-Glutamic acid is converted to a piperidine core via intramolecular amidation, bypassing costly ring-opening reagents.
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Stereoselective Hydroxylation : Enzymatic or chemical oxidation introduces the 5R-hydroxy group with >90% enantiomeric excess.
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Benzyl Protection : The piperidine nitrogen is protected using benzyl chloroformate under mild alkaline conditions.
Advantages :
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Yield Improvement : Total yields reach 45–50%, a significant increase over earlier methods.
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Reduced Waste : Fewer protection steps minimize solvent use and hazardous byproducts.
Organometallic Approaches
Copper-Catalyzed Cyclization
A thesis by the University of Sheffield outlines a method utilizing β-aminoalkyl zinc iodides and 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis. Cyclization with sodium hydride yields 5-methylene piperidines, which are hydrogenated to produce 5-methyl-2-substituted piperidines. Key findings include:
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Stereochemical Outcomes : Hydrogenation of substrates with trifluoroacetyl (TFA) protecting groups showed higher diastereoselectivity (dr 8:1) compared to tert-butoxycarbonyl (Boc)-protected analogs (dr 3:1).
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Modularity : This approach allows introduction of diverse substituents at the 2-position via Heck coupling, enabling access to 2,5-disubstituted derivatives.
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst/Reagent | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|---|
| L-Pyroglutamate Route | N-protected L-pyroglutamate | Trimethylsulfoxonium iodide | 15–20% | Moderate | Low |
| Iridium-Catalyzed | Ketone intermediate | Iridium complex | 20–25% | High | Moderate |
| L-Glutamic Acid Route | L-Glutamic acid | Enzymatic oxidase | 45–50% | High | High |
| Organometallic Cyclization | β-aminoalkyl zinc iodides | Copper catalyst | 55–85% | Variable | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique piperidine structure allows for various modifications that can lead to the development of novel compounds with desired properties. The compound is synthesized through a series of reactions involving readily available starting materials such as benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions.
Biological Research
Potential Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antimicrobial and Antiviral Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral effects, which could be beneficial in developing new therapeutic agents against infections.
- Neuroprotective Effects : The compound has shown potential neuroprotective properties by influencing neurotransmitter systems. This suggests its application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Analgesic Properties : Investigations into its analgesic effects reveal that the compound may modulate pain pathways through receptor interactions, indicating its potential use in pain management therapies.
Medicinal Chemistry
Drug Development
The unique structure of this compound makes it a promising candidate for drug development. Its interactions with specific molecular targets can lead to the modulation of biochemical pathways associated with various diseases. The stereochemistry of this compound is crucial for its binding affinity and selectivity, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have examined the biological activity and therapeutic potential of this compound:
- Neuroprotection : Research has demonstrated that this compound can influence neuronal survival and function through modulation of neurotransmitter systems.
- Pain Management : Studies exploring its analgesic properties have indicated that it may effectively reduce pain through specific receptor interactions.
Mechanism of Action
The mechanism of action of Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (2R,5S)-Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3) This is the enantiomer of the target compound, differing only in the stereochemistry at the 2- and 5-positions. Despite identical molecular weight and formula (C₁₄H₁₉NO₃), its biological activity and solubility may vary significantly due to chirality .
Functional Group Modifications
- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS: 1171080-45-7) Similarity: 0.99 . Key Difference: The hydroxyl group is replaced by a benzyloxy-amino substituent. Molecular Formula: C₂₁H₂₄N₂O₅ (oxalate salt). Application: Used in experimental phasing of macromolecules due to its robust crystallinity .
- (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3) Key Difference: The hydroxyl group is replaced by an amino group, forming a hydrochloride salt. Molecular Formula: C₁₄H₂₁ClN₂O₂; MW: 284.78 g/mol. Application: Intermediate in Ritlecitinib synthesis, highlighting the pharmacological relevance of amino-substituted analogs .
- Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) Similarity: 0.67 . Key Differences: Ethyl ester instead of benzyl, and a phenyl substituent at the 6-position. Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 g/mol.
Ester Variants
- rel-Methyl (2R,5S)-5-hydroxy-2-methyl-1-piperidinecarboxylate (CAS: 83487-20-1) Key Differences: Methyl ester instead of benzyl; stereochemistry is rel-(2R,5S). Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol. Application: Simpler ester variant used in small-molecule crystallography .
Physicochemical and Pharmacological Comparison
Molecular Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | 1431473-24-3 | C₁₄H₁₉NO₃ | 249.31 | Benzyl ester, 5-OH, 2-CH₃ |
| (2R,5S)-Enantiomer | 1431473-24-3 | C₁₄H₁₉NO₃ | 249.31 | Stereochemical inversion |
| (2S,5R)-5-((Benzyloxy)amino) analog (oxalate) | 1171080-45-7 | C₂₁H₂₄N₂O₅ | 384.43 | Benzyloxy-amino, oxalate salt |
| (2S,5R)-5-Amino hydrochloride | 1207853-23-3 | C₁₄H₂₁ClN₂O₂ | 284.78 | Amino group, hydrochloride |
| Ethyl 6-phenylpiperidine-2-carboxylate | 1137664-24-4 | C₁₄H₁₉NO₂ | 233.31 | Ethyl ester, 6-Ph |
Biological Activity
Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding: It interacts with neurotransmitter receptors, influencing pain modulation and neuroprotection .
The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets, enhancing its therapeutic potential.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Studies have demonstrated its ability to influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Analgesic Properties
The compound has been investigated for its analgesic effects. Its mechanism involves modulation of pain pathways through receptor interactions, suggesting potential applications in pain management therapies .
Antimicrobial and Antiviral Properties
Preliminary studies have also explored the antimicrobial and antiviral activities of this compound. These properties suggest a broader spectrum of biological applications beyond neuroprotection and analgesia .
Case Studies and Research Findings
A summary of key studies examining the biological activity of this compound is presented below:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound:
- Key Features:
- Hydroxyl group at position 5 enhances receptor binding.
- The piperidine ring contributes to its pharmacological profile.
Comparative analysis with similar compounds highlights the unique features that contribute to its biological activity:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | Hydroxypiperidine | Lacks stereochemistry; less potent biological activity | Moderate |
| (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate | Aminopiperidine | Contains an amino group instead of hydroxyl; differing pharmacological properties | Antimicrobial |
| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | Protected amino derivative | More complex synthesis; used in peptide synthesis | Limited |
Q & A
Q. Table 1: Key Analytical Data for Structural Confirmation
| Technique | Parameters/Results | Reference |
|---|---|---|
| HRMS (ESI+) | [M+H]+ calcd: 174.0761; found: 174.0765 | |
| H NMR | δ 4.12 (dd, Hz, 1H) | |
| X-ray | Space group , |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50°C (DMF) | 57% yield |
| Equivalents | 2.0 equiv menthol | 35% yield |
| Solvent | DCM/ethyl acetate (15:1) | Purity >95% |
Critical Analysis of Contradictions
- Stability vs. Reactivity : While recommends avoiding oxidizers for similar compounds, reports "no known hazards." Resolve by testing the compound’s reactivity under oxidative conditions (e.g., with ) and monitoring via TLC .
- Stereochemical Assignments : Discrepancies between optical rotation and crystallography data (e.g., vs. 16) may arise from crystal packing effects. Cross-validate using multiple techniques (e.g., NOESY for spatial proximity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
